molecular formula C17H19NO2 B14356867 2,2-Dimethyl-4,6-dioxo-1-(2-phenylethyl)cyclohexane-1-carbonitrile CAS No. 93031-13-1

2,2-Dimethyl-4,6-dioxo-1-(2-phenylethyl)cyclohexane-1-carbonitrile

Cat. No.: B14356867
CAS No.: 93031-13-1
M. Wt: 269.34 g/mol
InChI Key: LODIYHUTKIYHNT-UHFFFAOYSA-N
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Description

2,2-Dimethyl-4,6-dioxo-1-(2-phenylethyl)cyclohexane-1-carbonitrile is an organic compound with a complex structure that includes a cyclohexane ring, two ketone groups, a nitrile group, and a phenylethyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dimethyl-4,6-dioxo-1-(2-phenylethyl)cyclohexane-1-carbonitrile typically involves multistep organic reactions. One common method involves the reaction of phenylglyoxal hydrate with 1,3-dimethylbarbituric acid and 4-hydroxy-6-methyl-2H-pyran-2-one . The reaction conditions often require careful control of temperature, pH, and solvent to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Optimization of reaction parameters and purification techniques is crucial to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

2,2-Dimethyl-4,6-dioxo-1-(2-phenylethyl)cyclohexane-1-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can convert the ketone groups to alcohols or other reduced forms.

    Substitution: The nitrile group can participate in nucleophilic substitution reactions, leading to the formation of amides or other derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like sodium hydroxide (NaOH) or hydrochloric acid (HCl) can facilitate nucleophilic substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

2,2-Dimethyl-4,6-dioxo-1-(2-phenylethyl)cyclohexane-1-carbonitrile has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s derivatives may have potential biological activities, making it a candidate for drug discovery and development.

    Medicine: Research into its pharmacological properties could lead to new therapeutic agents.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2,2-Dimethyl-4,6-dioxo-1-(2-phenylethyl)cyclohexane-1-carbonitrile involves its interaction with molecular targets and pathways within a system The compound’s functional groups, such as the nitrile and ketone groups, can interact with enzymes, receptors, or other biomolecules, leading to various biochemical effects

Comparison with Similar Compounds

Similar Compounds

    1,4-Dimethylbenzene: Shares the dimethyl substitution but lacks the complex functional groups.

    Phenylglyoxal: Contains the phenyl and carbonyl groups but differs in overall structure.

    1,3-Dimethylbarbituric acid: Similar in having multiple functional groups but with a different core structure.

Uniqueness

2,2-Dimethyl-4,6-dioxo-1-(2-phenylethyl)cyclohexane-1-carbonitrile is unique due to its combination of functional groups and structural complexity. This uniqueness makes it valuable for specific applications where other compounds may not be suitable.

Properties

CAS No.

93031-13-1

Molecular Formula

C17H19NO2

Molecular Weight

269.34 g/mol

IUPAC Name

2,2-dimethyl-4,6-dioxo-1-(2-phenylethyl)cyclohexane-1-carbonitrile

InChI

InChI=1S/C17H19NO2/c1-16(2)11-14(19)10-15(20)17(16,12-18)9-8-13-6-4-3-5-7-13/h3-7H,8-11H2,1-2H3

InChI Key

LODIYHUTKIYHNT-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(=O)CC(=O)C1(CCC2=CC=CC=C2)C#N)C

Origin of Product

United States

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